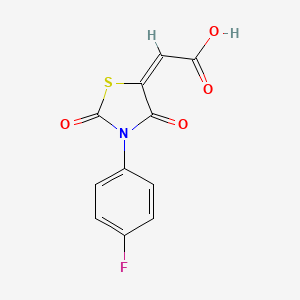
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains a fluorophenyl group, a dioxothiazolidinylidene moiety, and an acetic acid group, making it a versatile molecule for chemical reactions and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid typically involves the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Introduction of the Acetic Acid Group: The thiazolidinone intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.
Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to achieve efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-(4-chlorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- (E)-2-(3-(4-bromophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- (E)-2-(3-(4-methylphenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
Uniqueness
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H6FNO4S |
|---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
(2E)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid |
InChI |
InChI=1S/C11H6FNO4S/c12-6-1-3-7(4-2-6)13-10(16)8(5-9(14)15)18-11(13)17/h1-5H,(H,14,15)/b8-5+ |
InChI Key |
GJNGOJQJLFLTCU-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C(=O)O)/SC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC(=O)O)SC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















